N-(2,6-diethylphenyl)thiophene-2-carboxamide

Description

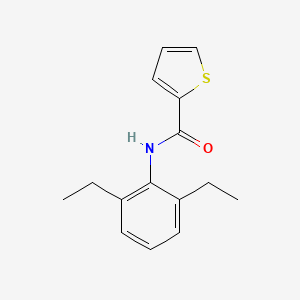

N-(2,6-Diethylphenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a 2,6-diethyl-substituted phenyl group attached to the thiophene-2-carboxamide backbone. The ethyl groups at the 2- and 6-positions of the phenyl ring introduce steric bulk and electron-donating effects, which may influence its physicochemical properties and reactivity compared to analogs with electron-withdrawing substituents.

Properties

IUPAC Name |

N-(2,6-diethylphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS/c1-3-11-7-5-8-12(4-2)14(11)16-15(17)13-9-6-10-18-13/h5-10H,3-4H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWKGTYIUGLNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)thiophene-2-carboxamide typically involves the condensation of 2,6-diethylphenylamine with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-diethylphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogens (chlorine, bromine), alkyl halides, nitro compounds, sulfuric acid.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives, amine derivatives.

Substitution: Halogenated thiophenes, alkylated thiophenes, nitrothiophenes.

Scientific Research Applications

While a comprehensive article focusing solely on the applications of "N-(2,6-diethylphenyl)thiophene-2-carboxamide" with detailed data tables and case studies is not available within the provided search results, the search results do provide information regarding thiophene-2-carboxamide derivatives and related compounds that can be used to infer potential applications of this compound.

Potential Applications Based on Search Results

- Building Block in Chemical Synthesis N-(2,6-diethylphenyl)-2-thiophenecarboxamide can be used as a building block in the synthesis of more complex molecules.

- Pharmaceutical Properties Thiophene-2-carboxamide derivatives exhibit central nervous system activity and low toxicity, suggesting potential pharmaceutical applications . These compounds have demonstrated the ability to block apomorphine-induced climbing in mice and conditioned avoidance response in rats in animal models .

- Synthesis of Thiophene Derivatives Acetoacetanilide reacts with elemental sulfur and malononitrile to produce a thiophene derivative, which can then be used as a starting point for creating other compounds, including fused derivatives and N-cyanoacetamide derivatives .

- Anticancer Activity Some synthesized compounds, including thieno[b]pyridine derivatives, have shown high potency against cancer cell lines. The presence of N-rich and S-containing heterocyclic rings may contribute to this activity .

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Packing

The substituents on the phenyl ring significantly impact molecular conformation and crystal packing:

- N-(2-Nitrophenyl) analog: The nitro group introduces electron-withdrawing effects, reducing electron density on the amide nitrogen. This results in planar conformations (small dihedral angles) and weak non-classical interactions (C–H⋯O/S) .

- N-(2,6-Dichlorophenyl) analog: Chlorine’s electronegativity may enhance dipole-dipole interactions, though steric effects are less pronounced than ethyl groups.

- Diethyl-substituted compound : Bulky ethyl groups likely increase dihedral angles, disrupting planar stacking and favoring van der Waals-dominated packing.

Physicochemical Properties

Substituents critically influence melting points, solubility, and stability:

- Nitro and chloro analogs : Higher melting points due to stronger intermolecular forces (e.g., dipole interactions).

- Diethyl analog: Expected to exhibit lower melting points and better solubility in non-polar solvents due to alkyl groups.

Biological Activity

N-(2,6-diethylphenyl)thiophene-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article compiles recent findings on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a thiophene ring fused with an aromatic system, which contributes to its biological properties. The presence of the carboxamide group enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

The biological activities of thiophene derivatives, including this compound, encompass:

- Antibacterial Activity : Thiophene derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compounds are believed to function through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways. In particular, compounds derived from thiophene have been reported to exhibit efficacy against E. coli, Klebsiella spp., and Staphylococcus aureus .

- Anticancer Activity : Recent studies indicate that thiophene derivatives can inhibit cancer cell proliferation. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis .

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

- Antibacterial Mechanism : The compound acts as a prodrug that requires activation by bacterial nitroreductases. This activation leads to the formation of reactive intermediates that exert cytotoxic effects on bacterial cells . The specific gene targets involved in this process include nfsB, which has been linked to resistance mechanisms in bacteria .

- Antitumor Mechanism : The anticancer effects are attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is associated with increased expression of cyclin B and decreased phosphorylation of cdc2, ultimately resulting in apoptosis through caspase activation .

Research Findings and Case Studies

- Antibacterial Efficacy : In a study evaluating various nitrothiophene carboxamides, this compound demonstrated potent bactericidal activity against multiple strains of bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .

-

Cytotoxicity Against Cancer Cells : In vitro studies using MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer) cell lines showed that this compound exhibited significant cytotoxicity with GI50 values indicating effective growth inhibition .

Cell Line GI50 (µM) MCF-7 0.4 NCI-H460 0.1 SF-268 0.9 - Antioxidant Activity : Some derivatives have also shown antioxidant properties through various assays such as the ABTS method, indicating their potential role in mitigating oxidative stress in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.